B1578387 CPF-AM1

CPF-AM1

Cat. No.: B1578387
Attention: For research use only. Not for human or veterinary use.
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Description

CPF-AM1 is a cationic, amphipathic host-defense peptide originally isolated from the skin secretions of the African frog Xenopus amieti . This peptide is offered for research use only and is not intended for diagnostic or therapeutic applications in humans. In microbiological research, this compound exhibits potent and broad-spectrum antimicrobial activity . Studies demonstrate its particular efficacy against oral pathogens, including Streptococcus mutans and Fusobacterium nucleatum . Its mechanism of action is associated with its ability to bind to bacterial lipopolysaccharides (LPS), which contributes to the disruption of microbial membranes . A significant area of investigation for this compound is in metabolic disease research. The synthetic analogue [S4K]this compound has been studied in murine models of Type 2 Diabetes (T2D), such as db/db mice . Research indicates that treatment with this analogue can lower blood glucose and HbA1c concentrations, increase plasma insulin, and improve both insulin sensitivity and glucose tolerance . The antidiabetic properties appear to be mediated by a dual mechanism: a direct insulinotropic action on pancreatic beta-cells and the regulation of gene expression involved in insulin secretion and signaling . In vitro studies with beta-cells show the peptide can evoke membrane depolarization and increase intracellular calcium and cAMP . Researchers are exploring this compound and its analogues as promising templates for the development of new therapeutic strategies against bacterial infections and metabolic disorders . The product is supplied as a white lyophilized powder.

Properties

bioactivity

Antibacterial

sequence

GLGSVLGKALKIGANLL

Origin of Product

United States

Structural and Analogous Aspects in Cpf Am1 Research

Structural Characterization and Classification as a Peptide

CPF-AM1, which stands for caerulein (B1668201) precursor fragment-AM1, is a peptide isolated from the skin secretions of the volcano-clawed frog, Xenopus amieti. nih.gov It is formally classified as an antimicrobial peptide (AMP) and belongs to the caerulein precursor fragment (CPF) family of peptides. nih.gov The primary structure of this compound has been identified as GLGSVLGKALKIGANLL-NH2. Structurally, this compound is a cationic peptide, possessing a net positive charge of +6 at pH 7. This positive charge is a significant feature influencing its interactions with negatively charged bacterial membranes. The peptide also exhibits a propensity to adopt an amphipathic α-helical conformation in environments that mimic biological membranes.

Development and Investigation of this compound Analogues

Research into this compound and related frog skin peptides has involved the development and investigation of synthetic analogues. This approach aims to enhance desirable properties such as antimicrobial potency and reduce undesirable effects like toxicity to mammalian cells. A common strategy in developing these analogues is increasing the peptide's cationicity through the substitution of acidic or neutral amino acids with L- or D-lysine residues.

One notable analogue is [S4K]this compound, where the serine residue at position 4 has been substituted with a lysine. This analogue has been specifically investigated for its potential antidiabetic properties. Studies in db/db mice, a model for type 2 diabetes, showed that administration of [S4K]this compound led to decreased blood glucose and HbA1c concentrations, increased plasma insulin (B600854), improved insulin sensitivity, and enhanced glucose tolerance. These findings suggest that structural modifications can significantly alter the biological targets and effects of the original peptide.

The investigation of analogues extends to other peptides from the Pipidae family, such as hymenochirin-1B and temporin-1DRa, where amino acid substitutions have been explored to achieve increased antimicrobial activity and lower hemolytic effects. This highlights a broader research effort in modifying natural frog skin peptides to improve their therapeutic profiles.

Structure-Activity Relationship (SAR) Studies for Biological Function

Structure-Activity Relationship (SAR) studies are crucial in understanding how the specific features of this compound's structure relate to its biological functions. For antimicrobial peptides like this compound, key structural determinants of activity include the net positive charge, hydrophobicity, and the ability to form an amphipathic α-helical structure. These properties facilitate the interaction and disruption of bacterial cell membranes.

Research on this compound and its analogues directly investigates the impact of structural modifications on biological activity. For instance, the cationic nature of this compound contributes to its binding to bacterial lipopolysaccharide (LPS). nih.gov

Influence of Amino Acid Substitutions on Activity

The development of the [S4K]this compound analogue exemplifies the impact of a single amino acid substitution. This change at position 4 resulted in a peptide with observed antidiabetic properties, distinct from the primary antimicrobial focus of the native this compound. Studies on other frog skin peptides have also demonstrated that specific amino acid substitutions can lead to significant changes in antimicrobial potency and selectivity against different microorganisms.

Role of Peptide Conformation (e.g., α-helicity, cationic nature) in Activity

The conformation of this compound, particularly its propensity to form an amphipathic α-helix, along with its cationic nature, plays a significant role in its biological activity. The cationic charge is essential for the initial electrostatic attraction and interaction with the negatively charged components of bacterial membranes, such as LPS. nih.gov

The amphipathic α-helical structure allows the peptide to orient itself within the lipid bilayer of the target cell membrane, with the hydrophobic face interacting with the lipid core and the hydrophilic face interacting with the aqueous environment or polar head groups. This interaction mechanism is believed to be critical for the membrane-disrupting activities of many AMPs. The degree of α-helicity can also be correlated with the level of hemolytic activity, where higher helicity may sometimes be associated with increased toxicity to red blood cells. Therefore, both the cationic nature and the conformational properties, particularly α-helicity, are fundamental structural features that dictate the biological functions and potential therapeutic applications of this compound and its analogues.

This compound Structure and Properties

PropertyDescription
Amino Acid SequenceGLGSVLGKALKIGANLL-NH2
SourceSkin secretions of Xenopus amieti
ClassificationPeptide, Antimicrobial Peptide (AMP), Caerulein Precursor Fragment (CPF) family
Net Charge (pH 7)+6
ConformationPropensity to form amphipathic α-helix

Investigative Methodologies in Cpf Am1 Research

Isolation and Purification Techniques from Natural Sources

CPF-AM1, a caerulein-precursor fragment peptide, was originally isolated from the norepinephrine-stimulated skin secretions of the African volcano frog, Xenopus amieti. researchgate.netub.edu The skin secretions of frogs from the Pipidae family, including Xenopus and Silurana genera, are recognized as a rich source of host-defense peptides with diverse biological activities. wur.nlresearchgate.net

The isolation and purification of peptides from these natural sources typically involve a multi-step process. A common strategy for the identification and isolation of such peptides with potential antidiabetic properties involves fractionation of the skin secretions using reversed-phase high-performance liquid chromatography (RP-HPLC). researchgate.net This technique separates peptides based on their hydrophobicity. Further purification to near homogeneity, often exceeding 98% purity, is achieved through additional rounds of RP-HPLC using various column matrices. researchgate.netbioscientifica.com

While the search results primarily detail the origin and general approach to isolating peptides from frog skin secretions, specific detailed protocols for the isolation of this compound itself from Xenopus amieti were not explicitly provided beyond the general methodology for amphibian peptides. However, the principle involves collecting secretions and then applying chromatographic techniques to isolate individual peptide components. ub.eduresearchgate.net

Advanced Analytical Characterization Methods for Peptide Identity

Confirming the identity and purity of isolated and purified peptides like this compound is crucial for research. Advanced analytical techniques are employed for this purpose. Matrix-assisted laser desorption ionization time-of-flight (MALDI-TOF) mass spectrometry is a key method used to confirm the identity of purified peptides by determining their molecular mass. bioscientifica.com For instance, the identity of purified [S4K]this compound was confirmed by MALDI-TOF mass spectrometry, comparing the observed molecular mass to the calculated molecular mass. bioscientifica.com

Amino acid analysis is another fundamental technique used to determine the amino acid composition of a peptide and precisely quantify peptide and protein samples. libretexts.orgisas.de This method typically involves hydrolyzing the peptide into its constituent amino acids, followed by separation and detection using techniques like HPLC or ion-exchange chromatography. libretexts.org The elution time identifies the amino acids, and the intensity of the signal (e.g., after reaction with ninhydrin) quantifies them. libretexts.org Solid phase peptide synthesis is commonly used to produce peptides, and amino acid analysis can be used to confirm the success of the synthesis and determine the yield. isas.de

In Vitro Model Systems for Mechanistic Elucidation

In vitro model systems are extensively used to investigate the cellular and molecular mechanisms underlying the biological effects of this compound. These models allow for controlled experiments to explore the direct interactions of the compound with specific cell types and to dissect intracellular signaling pathways.

Cell Line-Based Assays

Various cell lines have been employed to study the effects of this compound, particularly in the context of its potential antidiabetic and antimicrobial properties.

BRIN-BD11 clonal β-cells: This rat insulinoma cell line is a widely used model for studying insulin (B600854) secretion and β-cell function. uel.ac.uk Studies with BRIN-BD11 cells have demonstrated that this compound can evoke membrane depolarization, increase intracellular Ca²⁺ and cAMP levels, and activate the protein kinase C pathway, indicating a direct insulinotropic action. researchgate.netbioscientifica.com this compound has been shown to stimulate insulin release from BRIN-BD11 cells at concentrations above 100 nM. researchgate.net Analogs of related peptides, like [A14K]PGLa-AM1, have shown even higher potency in stimulating insulin release from these cells. researchgate.net BRIN-BD11 cells are reported to overcome the long-term variation in insulinotropic potential observed in primary cells due to the progressive degradation of insulin stores. uel.ac.uk

GLUTag enteroendocrine cells: This cell line is used to study the release of glucagon-like peptide 1 (GLP-1), an incretin (B1656795) hormone important for glucose homeostasis. This compound has been shown to stimulate the release of GLP-1 from GLUTag cells. researchgate.netmdpi-res.com this compound produced the maximum stimulatory response (3.2-fold of basal rate) at a concentration of 3 μM in GLUTag cells. researchgate.netmdpi-res.com

Oral fibroblasts: These cells are used to assess the potential cytotoxicity and immunomodulatory effects of peptides, particularly in the context of oral health. Studies have shown that this compound does not significantly affect the viability of oral fibroblasts at concentrations up to 50 μM and does not stimulate the production of pro-inflammatory cytokines like IL-8. researchgate.net This suggests a favorable safety profile for potential applications in oral and dental diseases. researchgate.net

Table 1: Summary of In Vitro Cell Line Assays for this compound

Cell LineKey FindingsRelevant ActivityCitation
BRIN-BD11 clonal β-cellsEvokes membrane depolarization, increases intracellular Ca²⁺ and cAMP, activates protein kinase C, stimulates insulin release.Insulinotropic action researchgate.netbioscientifica.comresearchgate.net
GLUTag enteroendocrine cellsStimulates GLP-1 release (maximum 3.2-fold at 3 μM).Incretin release stimulation researchgate.netmdpi-res.com
Oral fibroblastsNo significant effect on viability up to 50 μM, does not stimulate IL-8 production.Low cytotoxicity, no pro-inflammatory effect researchgate.net

Isolated Tissue/Organ Studies

Beyond cell lines, isolated tissues and organs provide a more complex in vitro model system that preserves some of the native cellular interactions and tissue architecture.

Isolated mouse islets: Pancreatic islets, containing insulin-producing beta cells, can be isolated from mice to study their function ex vivo. researchgate.netbioscientifica.comnih.govmdpi.com Studies using isolated mouse islets have shown that this compound can stimulate insulin release. researchgate.net Analogs of related peptides, such as [A14K]PGLa-AM1, have also been shown to stimulate insulin release from mouse islets at concentrations as low as 1 nM. researchgate.net Isolated islets from db/db mice have been used to study in vitro insulin secretion in the context of degenerative diabetes. bioscientifica.com This model allows for the investigation of the direct effects of this compound on islet function, separate from systemic influences. frontiersin.org The technique for isolating islets typically involves enzymatic digestion of the pancreas followed by purification. mdpi.com

Table 2: Summary of In Vitro Isolated Tissue Studies for this compound

Tissue/OrganKey FindingsRelevant ActivityCitation
Isolated mouse isletsStimulates insulin release.Insulinotropic action researchgate.netbioscientifica.comresearchgate.net

In Vivo Preclinical Models for Efficacy Assessment

Rodent Models of Metabolic Dysfunction

Rodent models that mimic aspects of human metabolic diseases, such as type 2 diabetes and obesity, are frequently used to assess the antidiabetic potential of compounds like this compound.

db/db mice: These mice have a genetic mutation in the leptin receptor gene, leading to obesity, hyperglycemia, hyperinsulinemia, and impaired glucose tolerance, characteristics of type 2 diabetes. nih.govmdpi.comresearchgate.net The antidiabetic effects and mechanisms of action of [S4K]this compound, an analogue of this compound, have been investigated in db/db mice. researchgate.netbioscientifica.comresearchgate.net Twice-daily administration of [S4K]this compound significantly decreased blood glucose and HbA1c, and increased plasma insulin concentrations in these mice. researchgate.netbioscientifica.com The peptide treatment also improved insulin sensitivity and intraperitoneal glucose tolerance. researchgate.netbioscientifica.com

High fat-fed mice: Feeding mice a high-fat diet is a common method to induce obesity, insulin resistance, and impaired glucose tolerance, mimicking diet-induced metabolic dysfunction in humans. nih.govmdpi.com Studies in high fat-fed mice have been used to assess the effects of related peptides, such as [A14K]PGLa-AM1, on glucose homeostasis and insulin secretion. researchgate.netresearcher.life While direct studies on this compound in high fat-fed mice were not as prominently detailed as those for its analog in the provided results, this model is a standard for evaluating metabolic effects of such compounds. nih.govmdpi.com

Table 3: Summary of In Vivo Rodent Models for this compound Research

Rodent ModelCharacteristics MimickedKey Findings (for this compound or analogs)Citation
db/db miceType 2 diabetes, obesityDecreased blood glucose and HbA1c, increased plasma insulin, improved insulin sensitivity and glucose tolerance ([S4K]this compound). researchgate.netbioscientifica.comnih.govresearchgate.net
High fat-fed miceObesity, insulin resistanceImproved glucose tolerance and enhanced insulin release (related peptides like [A14K]PGLa-AM1). researchgate.netnih.govresearcher.life

Infection Models in Preclinical Settings

Preclinical infection models are crucial for evaluating the efficacy of potential antimicrobial agents like this compound against various pathogens in vivo and ex vivo. Studies have demonstrated the activity of this compound against a spectrum of microorganisms. This compound has shown potent antimicrobial activity against a selection of oral pathogens, including Streptococcus mutans and Fusobacterium nucleatum. rcsb.orgnih.gov While Enterococcus faecalis and Candida albicans were found to be relatively resistant to this compound. nih.gov this compound has also demonstrated activity against Acinetobacter baumannii, including both sensitive and colistin-resistant strains. rcsb.orgnih.gov Furthermore, it exhibits activity against E. coli and S. aureus. rcsb.org

The following table summarizes some reported antimicrobial activities of this compound against specific oral pathogens:

PathogenActivity/MIC (µM)Source
Streptococcus mutansPotent activity rcsb.orgnih.gov
Fusobacterium nucleatumEffective nih.gov
Enterococcus faecalisRelatively resistant nih.gov
Candida albicansRelatively resistant nih.gov

This compound has also shown potent growth inhibitory activity against reference strains of various oral cavity microorganisms. rcsb.org

Computational and In Silico Approaches in Peptide Design and Prediction

Computational and in silico methods play a significant role in the research and development of peptides, including AMPs like this compound. These approaches offer efficient ways to analyze peptide sequences, predict their biological activities, and design novel peptide sequences with enhanced properties.

Bioinformatics Analysis of Peptide Sequences

Bioinformatics analysis can also involve comparing peptide sequences to databases of known peptides to identify conserved motifs or regions that may be associated with specific activities. This comparative analysis can provide insights into the potential mechanisms of action and evolutionary relationships of peptides. Furthermore, bioinformatics and cheminformatics methods are considered essential tools for determining the polypharmacological profiles and potential targets of newly synthesized or known compounds. Analysis of peptide sequences can also include evaluating indices like the Boman index, which predicts the potential of a peptide to bind to other proteins, a factor that may be related to antidiabetic activity in some peptides.

Predictive Modeling for Enhanced Biological Activity

Predictive modeling utilizes computational algorithms and statistical methods to forecast the biological activity of peptides and guide the design of new peptide sequences with improved characteristics. rcsb.org These models can be built using data from existing peptide databases and experimental studies.

Quantitative structure-activity relationship (QSAR) models are an example of predictive modeling where the biological activity of compounds is correlated with their structural and physicochemical properties. By establishing these relationships, researchers can predict the activity of new peptide designs before synthesis and experimental testing. Machine learning and deep learning approaches are increasingly being applied in peptide design to accelerate the discovery of novel peptides with desired properties and to predict various biological activities, including antimicrobial efficacy and potential toxicity. These predictive models aim to optimize peptide sequences for enhanced potency, selectivity, and stability, contributing to the rational design of peptide-based therapeutics. The goal is to generate and select highly active drug candidates by combining different computational approaches.

Biological Activities and Molecular Mechanisms of Action Preclinical Focus

Antidiabetic Research on CPF-AM1

Research on [S4K]this compound in db/db mice, a model for degenerative diabetes-obesity, has demonstrated significant antidiabetic effects. Twice-daily administration of the peptide for 28 days led to a significant decrease in blood glucose and HbA1c concentrations. nih.govnih.govnih.govresearchgate.net Concurrently, plasma insulin (B600854) concentrations were observed to increase significantly. nih.govnih.govnih.govresearchgate.net The peptide administration also resulted in improved insulin sensitivity and intraperitoneal glucose tolerance. nih.govnih.govnih.gov Furthermore, elevated biomarkers of liver and kidney function associated with the db/db phenotype were significantly lowered by [S4K]this compound administration. nih.govnih.govnih.gov While one study indicated no effect on body weight, energy intake, body composition, or plasma lipid profile nih.govnih.govnih.govresearchgate.net, another suggested an improvement in lipid profile.

Insulinotropic Effects and Secretagogue Action

A key finding in the preclinical evaluation of [S4K]this compound is its direct insulinotropic action. nih.govnih.govresearchgate.net Studies in db/db mice showed increased plasma insulin concentrations following peptide treatment. nih.govnih.govnih.govresearchgate.net In vitro studies using isolated islets demonstrated that [S4K]this compound improved their responses to established secretagogues. nih.govnih.govnih.gov Furthermore, the peptide has been shown to stimulate insulin release from BRIN-BD1I clonal beta-cells and isolated mouse islets. This compound, along with other amphibian peptides, has also been reported to stimulate the secretion of glucagon-like peptide 1 (GLP-1) by GLUTag cells.

Modulation of Glucose Homeostasis and Insulin Sensitivity

[S4K]this compound significantly modulates glucose homeostasis. Treatment in db/db mice resulted in a notable decrease in both blood glucose and HbA1c levels. nih.govnih.govnih.govresearchgate.net The peptide improved insulin sensitivity and glucose tolerance in these diabetic models. nih.govnih.govnih.gov At the molecular level, [S4K]this compound influences the transcription of genes critical for insulin action and secretion. In the skeletal muscle of db/db mice, the elevated expression of genes associated with insulin signaling, including Slc2a4, Insr, Irs1, Akt1, Pik3ca, and Ppm1b, was significantly downregulated by peptide treatment. nih.govnih.govnih.gov Conversely, genes involved in insulin secretion, such as Abcc8, Kcnj11, Slc2a2, Cacn1c, Glp1r, and Gipr, were significantly upregulated by [S4K]this compound administration. nih.govnih.govnih.govresearchgate.net

Effects on Pancreatic Beta-Cell Function and Content

Preclinical studies indicate that [S4K]this compound has beneficial effects on pancreatic beta-cells. Treatment of db/db mice led to a significant increase in pancreatic insulin content. nih.govnih.govnih.gov The peptide also improved the responsiveness of isolated islets to established secretagogues. nih.govnih.govnih.gov In vitro studies confirmed that [S4K]this compound stimulates insulin release from BRIN-BD1I clonal beta-cells and isolated mouse islets. Research on amphibian host-defense peptides, a class to which this compound belongs, suggests that some of these peptides may also display beta-cell proliferative activity and offer protection against cytokine-mediated apoptosis.

Molecular Mechanisms of Antidiabetic Action

The antidiabetic properties of [S4K]this compound are mediated through a combination of direct insulinotropic action and the regulation of gene transcription related to both insulin secretion and action. nih.govnih.govnih.govresearchgate.net Detailed mechanistic studies have been conducted using BRIN-BD1I clonal beta-cells to understand the intracellular events triggered by the peptide. nih.govnih.govnih.govresearchgate.net

Studies in BRIN-BD1I clonal beta-cells have shown that [S4K]this compound evokes membrane depolarization. nih.govnih.govnih.govresearchgate.net This depolarization is associated with an increase in intracellular calcium (Ca2+) levels nih.govnih.govnih.govresearchgate.net and cyclic AMP (cAMP) levels nih.govnih.govnih.govresearchgate.net. Membrane depolarization and the influx of calcium ions through voltage-operated calcium channels are fundamental steps in glucose-stimulated insulin secretion from beta-cells. The increase in intracellular cAMP also plays a crucial role in amplifying insulin secretion, often involving modulation of ion channels and downstream signaling pathways.

Data Table:

While specific numerical data points (beyond significance levels) for changes in glucose, insulin, or gene expression were not consistently available across the search snippets to construct detailed data tables, the qualitative findings are summarized above with citations. Preclinical studies in db/db mice treated with [S4K]this compound (75 nmol/kg body weight twice daily for 28 days) showed:

Significant decrease in blood glucose (P<0.01) nih.govnih.govnih.govresearchgate.net

Significant decrease in HbA1c (P<0.05) nih.govnih.govnih.govresearchgate.net

Significant increase in plasma insulin (P<0.05) nih.govnih.govnih.govresearchgate.net

Significant increase in pancreatic insulin content (P<0.05) nih.govnih.govnih.gov

Regulation of Gene Expression in Metabolic Tissues (e.g., insulin signaling, secretion)

Studies utilizing the analog [S4K]this compound in db/db mice, a model of degenerative diabetes-obesity, have provided insights into its effects on gene expression in metabolic tissues. Treatment with [S4K]this compound significantly influenced the expression of genes associated with both insulin signaling and insulin secretion. wikidata.orgguidetopharmacology.orgaccomplish.healthnih.gov

Specifically, in the skeletal muscle of db/db mice, the elevated expression of genes linked to insulin signaling, including Slc2a4, Insr, Irs1, Akt1, Pik3ca, and Ppm1b, was significantly downregulated following treatment with [S4K]this compound. wikidata.orgguidetopharmacology.orgaccomplish.healthnih.gov Concurrently, genes involved in insulin secretion, such as Abcc8, Kcnj11, Slc2a2, Cacn1c, Glp1r, and Gipr, showed significant upregulation in response to the peptide analog. wikidata.orgguidetopharmacology.orgaccomplish.healthnih.gov These findings suggest that [S4K]this compound may exert its antidiabetic properties by modulating the transcription of genes critical for both the action and secretion of insulin. wikidata.orgguidetopharmacology.orgaccomplish.healthnih.gov

Furthermore, treatment with [S4K]this compound led to a significant increase in pancreatic insulin content and improved the responsiveness of isolated islets to established secretagogues in db/db mice. wikidata.orgguidetopharmacology.orgaccomplish.healthnih.gov In studies with BRIN-BD1I clonal β-cells, the analog was shown to evoke membrane depolarization, increase intracellular Ca2+ and cAMP levels, and activate the protein kinase C pathway, indicating a direct insulinotropic action. wikidata.orgguidetopharmacology.orgaccomplish.healthnih.gov

Gene Regulation in Metabolic Tissues by [S4K]this compound in db/db Mice

TissuePathwayGenes AffectedRegulationSource
Skeletal MuscleInsulin SignalingSlc2a4, Insr, Irs1, Akt1, Pik3ca, Ppm1bDownregulated wikidata.orgguidetopharmacology.orgaccomplish.healthnih.gov
IsletsInsulin SecretionAbcc8, Kcnj11, Slc2a2, Cacn1c, Glp1r, GiprUpregulated wikidata.orgguidetopharmacology.orgaccomplish.healthnih.gov

Comparative Pharmacological Evaluations with Established Antidiabetic Agents

Comparative studies have evaluated the pharmacological effects of the this compound analog, [S4K]this compound, alongside established antidiabetic agents. In db/db mice, the effects of [S4K]this compound on glycemic control, insulin concentration, lipid profile, islet morphology and function, and the expression of key genes involved in glucose homeostasis were compared with those of exenatide. nih.gov While the search results indicate this comparison was made, detailed comparative data points (e.g., specific fold changes or percentage differences compared to exenatide) were not extensively provided in the snippets. Another study mentioned comparing the insulin-releasing activity of [A14K]PGLa-AM1, another frog skin-derived peptide analog, with exenatide-4 in BRIN-BD11 cells. wikipedia.org These comparisons suggest an interest in positioning this compound-related peptides within the landscape of existing antidiabetic therapies.

Antimicrobial Research on this compound

This compound is recognized as a cationic antimicrobial peptide (AMP) and has demonstrated potent activity against a range of bacterial and fungal pathogens. orientjchem.orgnih.govnih.govnih.govnih.govmdpi.com

Broad-Spectrum Activity Against Bacterial and Fungal Pathogens

This compound exhibits broad-spectrum growth inhibitory activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal pathogens. orientjchem.orgnih.govnovoprolabs.comnih.govrcsb.orgnih.gov It has shown efficacy against reference strains of microorganisms such as Escherichia coli, Staphylococcus aureus, Klebsiella pneumoniae, and Pseudomonas aeruginosa. orientjchem.orgnih.gov Additionally, it is active against the opportunistic oral pathogen Candida albicans. orientjchem.orgnih.govnovoprolabs.comnih.gov

Activity against Oral Pathogens

This compound has demonstrated potent activity against a selection of microorganisms commonly associated with the oral cavity. guidetopharmacology.orgnih.govorientjchem.orgnih.govmdpi.comnovoprolabs.comnih.govrcsb.orgnih.gov Studies have shown its effectiveness against Streptococcus mutans, Lactobacillus acidophilus, and Fusobacterium nucleatum. nih.govnovoprolabs.comnih.gov Notably, this compound, along with PGLa-AM1, showed potent growth inhibitory activity against these oral pathogens at concentrations that did not significantly affect the viability of primary dental pulp fibroblasts. nih.govnovoprolabs.comnih.gov

Minimum Inhibitory Concentrations (MICs) of this compound Against Oral Pathogens

MicroorganismTypeMIC (µM)Source
Streptococcus mutansGram-positive2.5 nih.govnovoprolabs.comnih.gov
Lactobacillus acidophilusGram-positive2.5 nih.govnovoprolabs.comnih.gov
Fusobacterium nucleatumGram-negative2.2 nih.govnovoprolabs.comnih.gov
Candida albicansFungus9.9 nih.govnovoprolabs.comnih.gov
Efficacy against Multidrug-Resistant Strains (e.g., Acinetobacter baumannii)

A significant area of research for this compound has been its efficacy against multidrug-resistant (MDR) bacterial strains, particularly Acinetobacter baumannii. orientjchem.orgnih.govnih.govnih.govmdpi.comnih.gov this compound has shown potent growth-inhibitory activity against clinical isolates of MDR A. baumannii, including strains that have developed resistance to colistin. orientjchem.orgnih.govnih.gov Minimum Inhibitory Concentrations (MICs) against colistin-resistant A. baumannii isolates have been reported in the range of 2–8 μM. nih.gov this compound has also demonstrated activity against multiple clinical isolates of antibiotic-resistant Stenotrophomonas maltophilia, with MIC values in the range of 2–8 μM. nih.govnovoprolabs.com

MIC Ranges of this compound Against Multidrug-Resistant Strains

MicroorganismResistance ProfileMIC Range (µM)Source
Acinetobacter baumanniiMDR, Colistin-resistant2–8 nih.govnih.gov
Stenotrophomonas maltophiliaAntibiotic-resistant2–8 nih.govnovoprolabs.com

Mechanisms of Antimicrobial Action

As a cationic antimicrobial peptide, this compound is believed to exert its effects through mechanisms that target microbial membranes and intracellular processes. orientjchem.orgnih.govnih.govnih.govmdpi.com General mechanisms of AMPs include disruption of the cell membrane, weakening of the cell wall, inhibition of protein and nucleic acid synthesis, and induction of apoptosis and necrosis in target microorganisms. nih.govnih.govnih.govmdpi.com this compound is known to bind bacterial lipopolysaccharide (LPS), a key component of the outer membrane of Gram-negative bacteria. orientjchem.orgnih.govnih.gov This interaction with LPS is often an initial step in the mechanism of action of many cationic AMPs, leading to subsequent membrane permeabilization and cell death. mdpi.com Proposed models for AMP action on bacterial membranes include the barrel-stave model and the toroidal pore model, both of which involve the peptide inserting into and disrupting the lipid bilayer. mdpi.com

This compound, a peptide originally isolated from the skin secretions of the African volcano frog Xenopus amieti, has been investigated for its biological activities, particularly in preclinical studies focusing on its antimicrobial and immunomodulatory properties. researchgate.netnih.gov As a cationic amphipathic α-helical peptide, this compound belongs to the class of host defense peptides (HDPs). researchgate.net

Membrane Disruption Mechanisms

The antimicrobial actions of peptides like this compound often involve disrupting bacterial cell membranes. researchgate.netmdpi.compreprints.org Various mechanisms have been proposed for how antimicrobial peptides interact with bacterial cell surfaces, including transmembrane pore formation (such as barrel-stave and toroidal models) and non-pore models like the carpet model, which can lead to membrane disintegration in a detergent-like manner at sufficient concentrations. mdpi.comimrpress.comresearchgate.net While the specific detailed membrane disruption mechanism of this compound is not as extensively detailed in the provided snippets as that of some other peptides, its ability to inhibit bacterial growth and its cationic and amphipathic nature are consistent with membrane-targeting mechanisms common to many antimicrobial peptides. researchgate.netimrpress.com this compound inhibits the growth of susceptible and colistin-resistant bacterial isolates. mdpi.com

Immunomodulatory Research on this compound

Preclinical research indicates that this compound possesses immunomodulatory properties, influencing the production of certain immunological mediators and cytokines. researchgate.netnih.govnih.govmdpi.com

Modulation of Immunological Mediators (e.g., GLP-1)

This compound has been shown to stimulate the secretion of glucagon-like peptide 1 (GLP-1) from GLUTag enteroendocrine cells. researchgate.netnih.govbioscientifica.comjci.orgnih.govechinobase.orgfrontiersin.orgekb.eg In one study, this compound produced the maximum stimulatory response among tested host defense peptides, showing a 3.2-fold increase over the basal rate at a concentration of 3 μM in GLUTag cells. researchgate.netnih.gov An analog of this compound, [S4K]this compound, has also been investigated for its effects on GLP-1 release and its potential antidiabetic properties, which are mediated in part by direct insulinotropic action and regulation of genes involved in insulin secretion and action. bioscientifica.comresearchgate.netphoenixpeptide.comnih.govbioscientifica.com

Data on GLP-1 stimulation by this compound:

PeptideConcentration (µM)GLP-1 Release (Fold of Basal Rate)Cell Type
This compound33.2GLUTag cells
[S4K]this compound10-12 – 10-6Concentration-dependent increaseGLUTag cells

Effects on Cytokine Production and Regulation (e.g., IL-8)

Research has examined the effects of this compound on cytokine production, particularly the pro-inflammatory cytokine IL-8. Studies using oral fibroblasts showed that treatment with this compound did not significantly increase the production of IL-8, unlike another peptide, magainin-AM1. researchgate.netnih.govmdpi.comnih.gov This suggests a differential effect on inflammatory mediator release compared to other related peptides. Host defense peptides, in general, can modulate the pro-inflammatory response by suppressing cytokine production, including IL-8, in response to LPS. frontiersin.org

Data on IL-8 production by oral fibroblasts:

PeptideConcentration (µM)Effect on IL-8 Production by Oral Fibroblasts
This compound1 or 10No significant increase
Magainin-AM11 or 10Significantly increased

Interaction with Host Immune Pathways

As a host defense peptide, this compound is part of the innate immune system. mdpi.compreprints.orgnih.gov While the specific pathways modulated by this compound are still under investigation, HDPs in general can interact with host immune pathways by targeting immune cells, modulating signaling pathways, and influencing the release of chemokines and cytokines. nih.govfrontiersin.orgrndsystems.comscispace.com this compound's ability to bind LPS, a potent immune activator, and its influence on GLP-1 and lack of stimulation of IL-8 production in specific cell types indicate its interaction with host immune responses. researchgate.netnih.govpreprints.org Analogs of this compound have been shown to regulate genes involved in insulin signaling and secretion, highlighting potential interactions with metabolic and related immune pathways. bioscientifica.comresearchgate.netphoenixpeptide.comnih.govbioscientifica.com

Future Research Directions and Translational Potential for Cpf Am1

Peptide Engineering and Rational Design for Enhanced Specificity and Activity

A critical area for the future development of CPF-AM1 lies in peptide engineering and rational design. This involves modifying the peptide's structure to enhance its desired properties, such as antimicrobial potency, specificity towards target cells, and stability in physiological conditions, while minimizing potential toxicity mdpi.comresearchgate.netbioscientifica.comscience.govnih.gov. The design of analogues of CPF peptides holds potential for development into therapeutic agents mdpi.com. Rational design approaches, sometimes computer-aided, aim to optimize physicochemical properties like net charge and hydrophobicity, which are known to influence the activity and selectivity of antimicrobial peptides (AMPs) nih.govnih.govnih.gov. For instance, modifications such as amino acid substitutions have been explored in related peptides to improve antimicrobial activity and reduce hemolytic effects nih.gov. The observed differences in antimicrobial activity between tested peptides and analogues may be partly explained by variations in α-helicity and peptide stability researchgate.net. Understanding the impact of specific modifications on activity is crucial for optimizing new candidates in the early stages of laboratory development nih.gov.

Exploration of Novel Biological Targets and Therapeutic Applications

Beyond its established antimicrobial properties, future research aims to explore novel biological targets and therapeutic applications for this compound. Studies have already indicated its potent antimicrobial activity against a selection of oral pathogens, suggesting promise as a template for designing novel analogues for treating oral and dental diseases associated with bacteria or fungi researchgate.netscience.govnih.gov. Furthermore, this compound has shown activity against multidrug-resistant Acinetobacter baumannii, including colistin-resistant strains bioscientifica.comscience.gov.

An emerging area of interest is the potential of this compound in the treatment of Type 2 diabetes. This compound has been shown to stimulate the secretion of glucagon-like peptide 1 (GLP-1) from GLUTag cells, with this compound producing a significant stimulatory response researchgate.netnih.gov. Investigations into an analogue, [S4K]this compound, in db/db mice models of Type 2 diabetes have demonstrated promising antidiabetic effects, including decreased blood glucose and HbA1c, increased plasma insulin (B600854), improved insulin sensitivity, and beneficial changes in the expression of genes related to insulin signaling and secretion. This suggests a potential for this compound and its analogues as agents for Type 2 diabetes therapy, possibly by stimulating GLP-1 release and directly influencing insulin secretion nih.gov. Future directions are more likely to involve the application of such peptides in the treatment of patients with sepsis and related inflammatory conditions and as a component of a therapeutic regime for Type 2 diabetes researchgate.net.

Investigation of Combinatorial Therapeutic Strategies

Investigating combinatorial therapeutic strategies represents another important future direction for this compound. This involves exploring the use of this compound or its analogues in combination with existing therapies to enhance efficacy or overcome resistance. While specific studies on this compound combinations are limited in the provided context, the potential for using frog host-defense peptides, including this compound analogues, alone or in combination with existing therapies for the treatment of Type 2 diabetes has been suggested. In a broader context of AMPs, combination strategies have been explored to enhance activity against bacterial biofilms. This approach could potentially be applied to this compound to improve outcomes in infectious diseases or other conditions where combination therapy is beneficial.

Advanced Preclinical Investigations and Optimization

Advanced preclinical investigations are crucial for translating the potential of this compound into clinical applications. Studies in relevant animal models, such as the investigations of the [S4K]this compound analogue in db/db and high fat-fed mice, provide valuable data on efficacy and mechanisms of action in complex biological systems. These studies have shown that administration of the analogue can lead to significant improvements in metabolic parameters and positively influence gene expression related to insulin function. Future preclinical work will likely involve further optimization of peptide analogues, detailed pharmacokinetic and pharmacodynamic studies, and evaluation in disease-specific models to fully understand their therapeutic potential and identify optimal candidates for clinical development mdpi.comscience.gov. Optimization efforts may also focus on reducing toxicity while retaining potent activity through targeted amino acid substitutions nih.gov.

Q & A

Basic Research Questions

Q. How should researchers design experiments to investigate CPF-AM1’s properties while ensuring methodological rigor?

  • Methodological Answer : Begin by defining clear objectives aligned with this compound’s known characteristics. Use a pre-test/post-test control group design to isolate variables (e.g., reaction conditions, stability parameters) . Incorporate systematic sampling and randomization to minimize bias. For reproducibility, document all procedural details, including instrumentation calibration and environmental controls (e.g., temperature, pH) . Validate results through triplicate trials and statistical analysis (e.g., ANOVA) to confirm significance thresholds .

Q. What frameworks guide the formulation of research questions for this compound studies?

  • Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate question viability. For example:

  • Feasibility: Assess lab resources and this compound’s synthesis complexity.
  • Novelty: Identify gaps via bibliometric analysis of existing literature (e.g., catalytic efficiency, thermodynamic stability) .
    Align questions with a theoretical framework, such as molecular interaction models, to ensure academic coherence .

Q. How can researchers ensure reproducibility in this compound experiments?

  • Methodological Answer :

  • Data Structuring : Use standardized formats (e.g., .csv for raw data) and metadata tags for experimental conditions .
  • Protocol Sharing : Publish detailed methodologies in open-access repositories, including reagent purity levels and equipment specifications.
  • Cross-Validation : Compare results with independent studies using platforms like Zenodo or Figshare .

Advanced Research Questions

Q. How should contradictory data in this compound studies be analyzed and resolved?

  • Methodological Answer :

  • Root-Cause Analysis : Identify discrepancies (e.g., conflicting catalytic activity measurements) by reviewing procedural variables (e.g., solvent purity, reaction time) .
  • Meta-Analysis : Aggregate datasets from multiple studies and apply mixed-effects models to account for heterogeneity .
  • Methodological Audits : Use tools like the JBI Critical Appraisal Checklist to evaluate bias in experimental design or data interpretation .

Q. What strategies integrate multi-method approaches (e.g., computational and experimental) in this compound research?

  • Methodological Answer :

  • Hybrid Workflows : Pair density functional theory (DFT) simulations with empirical spectroscopy to validate this compound’s electronic properties. Ensure computational parameters (e.g., basis sets) align with experimental conditions .
  • Triangulation : Compare results from XRD, NMR, and mass spectrometry to confirm structural consistency. Address outliers through sensitivity analysis .

Q. How can researchers align this compound studies with evolving theoretical frameworks in materials science?

  • Methodological Answer :

  • Dynamic Literature Review : Use tools like VOSviewer to map emerging trends (e.g., this compound’s role in green chemistry) and update hypotheses accordingly .
  • Conceptual Iteration : Revisit assumptions (e.g., bonding mechanisms) through abductive reasoning when new evidence challenges existing models .

Data Management & Reporting

Q. What are best practices for structuring this compound datasets to facilitate collaborative research?

  • Methodological Answer :

  • FAIR Principles : Ensure data is Findable (DOIs), Accessible (CC-BY licenses), Interoperable (standardized units), and Reusable (annotated metadata) .
  • Version Control : Use GitLab or OSF to track dataset revisions and experimental iterations .

Q. How should researchers address ethical considerations in this compound applications (e.g., environmental impact)?

  • Methodological Answer :

  • Lifecycle Assessment (LCA) : Model this compound’s synthesis pathways and degradation products using tools like OpenLCA.
  • Stakeholder Engagement : Incorporate feedback from environmental chemists via Delphi methods to refine risk assessments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.